molecular formula C26H55N3O5 B12675922 N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate CAS No. 85455-60-3

N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate

Cat. No.: B12675922
CAS No.: 85455-60-3
M. Wt: 489.7 g/mol
InChI Key: YUEABYFXTBPBMI-UHFFFAOYSA-N
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Description

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is a complex organic compound with a molecular formula of C26H57N5O It is a derivative of octadecanamide, featuring an additional aminoethyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate typically involves the reaction of octadecanamide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of an appropriate solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Octadecanamide+EthylenediamineOctadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate\text{Octadecanamide} + \text{Ethylenediamine} \rightarrow \text{Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate} Octadecanamide+Ethylenediamine→Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Production of primary or secondary amines.

    Substitution: Generation of various substituted amides or amines.

Scientific Research Applications

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in cell signaling and as a component in biomolecular studies.

    Medicine: Explored for its therapeutic potential, including its use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-
  • Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Uniqueness

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is unique due to its specific structural features, such as the presence of both aminoethyl and acetate groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

85455-60-3

Molecular Formula

C26H55N3O5

Molecular Weight

489.7 g/mol

IUPAC Name

acetic acid;N-[2-(2-aminoethylamino)ethyl]octadecanamide

InChI

InChI=1S/C22H47N3O.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;2*1-2(3)4/h24H,2-21,23H2,1H3,(H,25,26);2*1H3,(H,3,4)

InChI Key

YUEABYFXTBPBMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O.CC(=O)O

Origin of Product

United States

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